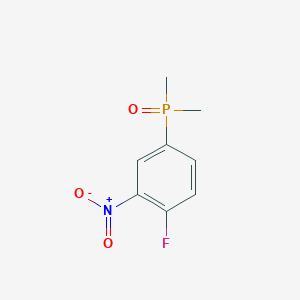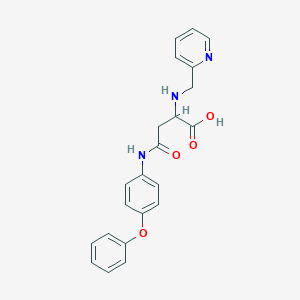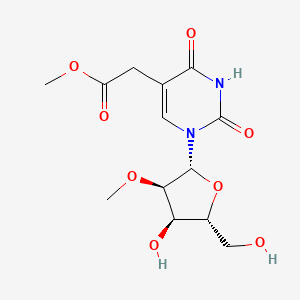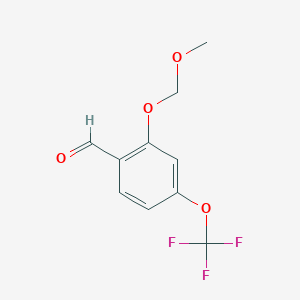![molecular formula C17H15BrO2 B2364203 Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate CAS No. 190729-08-9](/img/structure/B2364203.png)
Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a conjugated system with a double bond in the (E)-configuration, which contributes to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the aldehyde and subsequent esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated esters.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate involves its interaction with molecular targets through its conjugated system and functional groups. The compound can participate in various chemical reactions, such as electrophilic addition and nucleophilic substitution, which allow it to modify biological molecules and pathways. The bromine atom in the phenyl ring also plays a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromophenylacetate: Similar in structure but lacks the conjugated double bond system.
4-Bromophenyl 4-bromobenzoate: Contains two bromine atoms and different ester linkages.
Phenylboronic pinacol esters: Similar in terms of aromatic substitution but differ in functional groups and reactivity.
Uniqueness
Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate is unique due to its conjugated double bond system, which imparts distinct reactivity and stability compared to other similar compounds. This feature makes it valuable in various synthetic and research applications, where specific reactivity patterns are required.
Properties
IUPAC Name |
ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO2/c1-2-20-17(19)12-5-13-3-6-14(7-4-13)15-8-10-16(18)11-9-15/h3-12H,2H2,1H3/b12-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSZMNAOKDIORP-LFYBBSHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-((2,4-Difluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364120.png)
![5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2364122.png)
![3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2364123.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2364125.png)
![(E)-2-Cyano-N-cyclohexyl-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]prop-2-enamide](/img/structure/B2364126.png)
![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2364129.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]aceticacid](/img/structure/B2364132.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2364133.png)
![3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2364136.png)




